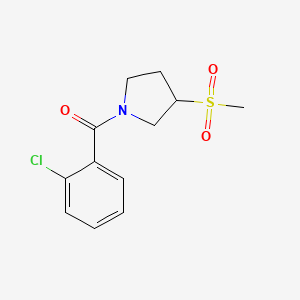
(2-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone, also known as CP-47,497, is a synthetic cannabinoid that was first developed in the 1980s. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been used extensively in scientific research to study the effects of cannabinoids on the body.
Applications De Recherche Scientifique
Biological Potential of Indole Derivatives
Indole derivatives, which are structurally similar to “(2-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone”, have been found in many important synthetic drug molecules. They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Antiviral Activity
Indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that “(2-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone” could potentially be used in antiviral research.
Anti-inflammatory Activity
Indole derivatives have demonstrated anti-inflammatory properties . Therefore, “(2-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone” could potentially be used in the development of anti-inflammatory drugs.
Anticancer Activity
Indole derivatives have shown anticancer properties . This suggests that “(2-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone” could potentially be used in cancer research and treatment.
Antioxidant Activity
Indole derivatives have demonstrated antioxidant properties . Therefore, “(2-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone” could potentially be used in the development of antioxidant drugs.
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties . This suggests that “(2-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone” could potentially be used in the development of antimicrobial drugs.
Antitubercular Activity
Indole derivatives have demonstrated antitubercular properties . Therefore, “(2-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone” could potentially be used in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have shown antidiabetic properties . This suggests that “(2-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone” could potentially be used in the treatment of diabetes.
Propriétés
IUPAC Name |
(2-chlorophenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-18(16,17)9-6-7-14(8-9)12(15)10-4-2-3-5-11(10)13/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKDXRAYKOLBRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2621186.png)
![2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2621188.png)

![[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methanamine](/img/structure/B2621192.png)

![3-cyclopentyl-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2621197.png)
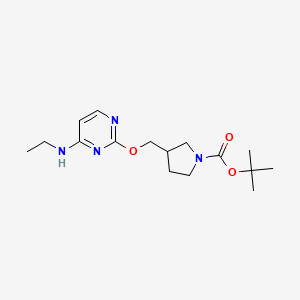
![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2621200.png)
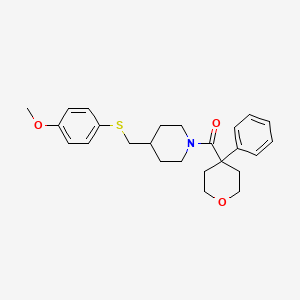
![2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide](/img/structure/B2621203.png)
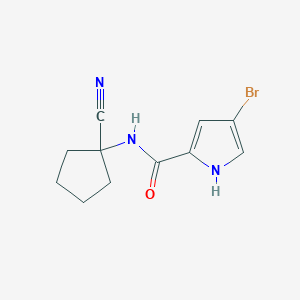
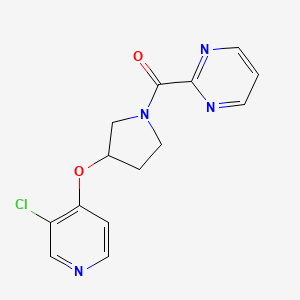
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2621206.png)
